5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate d'éthyle

Vue d'ensemble

Description

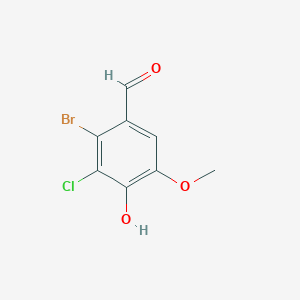

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate, also known as EABTC, is a small molecule that has been studied extensively for its potential applications in scientific research. It is a member of the triazole family, which are organic compounds containing a five-membered ring with two nitrogen atoms and three carbon atoms. EABTC is an important synthetic intermediate in the synthesis of a variety of compounds, and has been used in the production of pharmaceuticals, agrochemicals, dyes, and other materials. In addition, EABTC has been studied for its potential applications in biochemistry and physiology.

Applications De Recherche Scientifique

Chimie Médicinale : Agents Antimicrobiens et Anticancéreux

Les dérivés du triazole, y compris le 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate d'éthyle, sont connus pour leurs larges activités biologiques . Ils ont été utilisés dans le développement d'agents antimicrobiens en raison de leur capacité à inhiber diverses enzymes et récepteurs . De plus, leur similarité structurelle avec les liaisons amides leur permet d'interagir efficacement avec les systèmes biologiques, ce qui les rend précieux dans la conception de médicaments anticancéreux . Ces composés peuvent être adaptés pour cibler des lignées cellulaires cancéreuses spécifiques, offrant un potentiel pour une médecine personnalisée.

Science des Matériaux : Photostabilisateurs et Inhibiteurs de Corrosion

En science des matériaux, les composés triazoliques servent de photostabilisateurs, protégeant les matériaux de la dégradation causée par les rayons UV . Leur stabilité chimique dans diverses conditions les rend également adaptés comme inhibiteurs de corrosion, en particulier pour les alliages de cuivre, qui sont essentiels dans les applications industrielles .

Agrochimie : Pesticides et Régulateurs de Croissance

Le cycle triazolique est un élément clé dans la synthèse d'agrochimiques, y compris les pesticides et les régulateurs de croissance des plantes . Ces composés peuvent améliorer la productivité agricole en protégeant les cultures des ravageurs et des maladies tout en régulant la croissance des plantes pour un meilleur rendement.

Chimie des Polymères : Synthèse de Polymères Fonctionnels

Les triazoles sont essentiels en chimie des polymères pour la synthèse de polymères fonctionnels. Leur capacité à former de fortes liaisons covalentes et leur haute stabilité thermique les rendent idéaux pour créer des polymères dotés de propriétés spécifiques pour une utilisation industrielle .

Chimie Supramoléculaire : Systèmes Hôte-Invité

En chimie supramoléculaire, les dérivés du triazole sont utilisés pour créer des systèmes hôte-invité en raison de leur capacité à former des liaisons hydrogène et à interagir avec diverses molécules . Cette application est importante dans le développement de processus de reconnaissance moléculaire et de capteurs.

Bioconjugaison : Systèmes d'Administration de Médicaments

Le this compound peut être utilisé en bioconjugaison pour fixer des médicaments à des supports ou à des molécules de ciblage . Cela est particulièrement utile dans la conception de systèmes d'administration de médicaments qui peuvent cibler spécifiquement les cellules malades, augmentant l'efficacité des traitements tout en minimisant les effets secondaires.

Analyse Biochimique

Biochemical Properties

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme β-tubulin, where the triazole moiety forms hydrogen bonds with amino acids in the active site, leading to enzyme inhibition . Additionally, this compound has been shown to bind to other biomolecules through electrostatic interactions, pi-anion interactions, and van der Waals forces, further modulating their activity .

Cellular Effects

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, it has demonstrated cytotoxic activity, reducing cell viability and inducing cell death .

Molecular Mechanism

The molecular mechanism of action of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate involves several key interactions at the molecular level. The triazole ring interacts with the active sites of enzymes, leading to inhibition or activation depending on the enzyme involved . This compound can also bind to DNA and RNA, affecting gene expression and protein synthesis. The benzyl group enhances its binding affinity to target molecules, contributing to its overall biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have indicated that it can cause sustained changes in cellular metabolism and gene expression, leading to prolonged effects on cell function .

Dosage Effects in Animal Models

The effects of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is crucial for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals .

Propriétés

IUPAC Name |

ethyl 5-amino-1-benzyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-18-12(17)10-11(13)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPALUGLYRHXNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296799 | |

| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20271-33-4 | |

| Record name | 20271-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)

![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)

![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)